6-Chloro-2-methylthiazolo[4,5-b]pyridine
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Overview
Description
6-Chloro-2-methylthiazolo[4,5-b]pyridine is a heterocyclic compound that belongs to the thiazolo[4,5-b]pyridine family. These compounds are known for their diverse pharmacological activities and are of significant interest in medicinal chemistry. The structure of this compound consists of a thiazole ring fused to a pyridine ring, with a chlorine atom at the 6th position and a methyl group at the 2nd position .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-methylthiazolo[4,5-b]pyridine typically involves the cyclization of pyridine derivatives with thiazole precursors. One efficient method reported involves the cyclization of 1-(6-methoxypyridin-2-yl)-thiourea in the presence of lithium bromide and bromine in acetic acid, resulting in the target compound . Another approach involves the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-methylthiazolo[4,5-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Cyclization Reactions: Reagents like hydrazonoyl halides and conditions involving ethanol and triethylamine are used.
Major Products
The major products formed from these reactions include various substituted thiazolo[4,5-b]pyridine derivatives, which can exhibit different pharmacological properties.
Scientific Research Applications
6-Chloro-2-methylthiazolo[4,5-b]pyridine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, anti-inflammatory, and antitumor agent.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Industrial Applications: It may be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-Chloro-2-methylthiazolo[4,5-b]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The exact pathways and targets can vary depending on the specific biological activity being investigated. For example, some derivatives have been reported to act as histamine H3 receptor antagonists .
Comparison with Similar Compounds
Similar Compounds
6-Chloro-2-mercaptothiazolo[4,5-b]pyridine: Similar structure but with a mercapto group instead of a methyl group.
5-Methoxythiazolo[4,5-b]pyridin-2-amine: A derivative with a methoxy group at the 5th position.
Uniqueness
6-Chloro-2-methylthiazolo[4,5-b]pyridine is unique due to its specific substitution pattern, which can influence its pharmacological properties and reactivity. The presence of the chlorine atom and the methyl group can affect its interaction with biological targets and its overall chemical behavior.
Properties
Molecular Formula |
C7H5ClN2S |
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Molecular Weight |
184.65 g/mol |
IUPAC Name |
6-chloro-2-methyl-[1,3]thiazolo[4,5-b]pyridine |
InChI |
InChI=1S/C7H5ClN2S/c1-4-10-7-6(11-4)2-5(8)3-9-7/h2-3H,1H3 |
InChI Key |
JHQIDCLTVPACCV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(S1)C=C(C=N2)Cl |
Origin of Product |
United States |
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